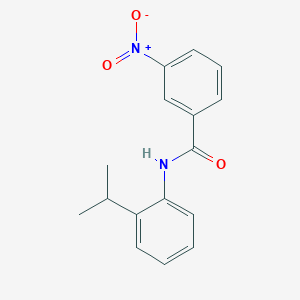
N-(2-isopropylphenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropylphenyl)-3-nitrobenzamide, commonly known as INB, is a chemical compound that has been extensively studied for its potential applications in scientific research. INB is a member of the amide class of compounds and is synthesized through a multi-step process that involves the reaction of 2-isopropylphenylamine with 3-nitrobenzoyl chloride.
Mecanismo De Acción
The mechanism of action of INB is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. INB has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a key role in the cell cycle. INB has also been shown to inhibit the activity of glycogen synthase kinase 3 beta (GSK3β), which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects
INB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. INB has also been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. In addition, INB has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
INB has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and has a high yield. INB is also stable under a variety of conditions, which makes it suitable for use in a wide range of experiments. However, one of the main limitations is that it is highly toxic and must be handled with care. In addition, the mechanism of action of INB is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of future directions for research on INB. One area of research is in the development of new cancer treatments. INB has shown promise as a potential cancer treatment, and further research is needed to explore its potential applications. Another area of research is in the development of new treatments for Alzheimer's disease. INB has shown potential as a treatment for Alzheimer's disease, and further research is needed to explore its potential applications. Finally, further research is needed to fully understand the mechanism of action of INB and its potential applications in scientific research.
Conclusion
In conclusion, INB is a chemical compound that has been extensively studied for its potential applications in scientific research. It is synthesized through a multi-step process and has a number of potential applications in the fields of cancer treatment and Alzheimer's disease. INB has a number of advantages and limitations for lab experiments, and there are a number of future directions for research on this compound. Further research is needed to fully understand the mechanism of action of INB and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of INB involves a multi-step process. First, 2-isopropylphenylamine is reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 2-isopropyl-N-(3-nitrobenzoyl)aniline. This intermediate is then treated with a reducing agent such as sodium dithionite to yield INB. The overall yield of this process is approximately 50%.
Aplicaciones Científicas De Investigación
INB has been studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer treatment. INB has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting the cell cycle. INB has also been studied for its potential applications in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
3-nitro-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(2)14-8-3-4-9-15(14)17-16(19)12-6-5-7-13(10-12)18(20)21/h3-11H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPVGWIQERGJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
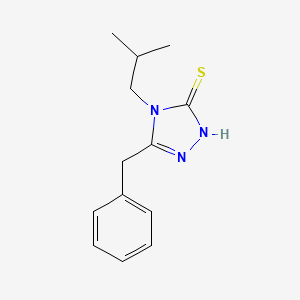
![3-(2-furyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5874354.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5874362.png)
![N-[2-(1-piperidinyl)ethyl]cycloheptanamine](/img/structure/B5874369.png)
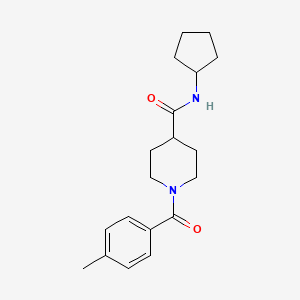
![3-(1,3-benzodioxol-5-yl)-N-({1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5874375.png)
![2-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5874378.png)
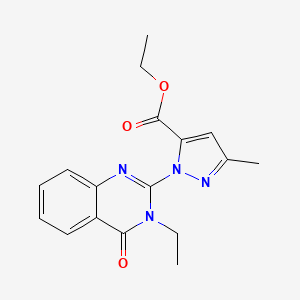
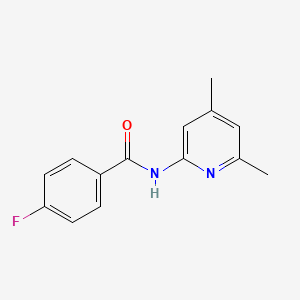
![N-(3-chloro-4-fluorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5874398.png)
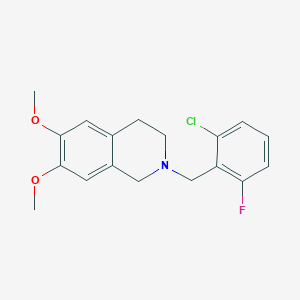
![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5874424.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,4-dichlorobenzamide](/img/structure/B5874442.png)

